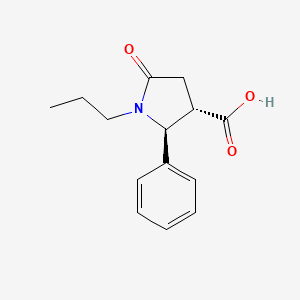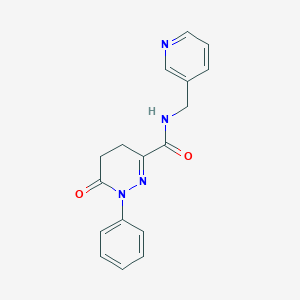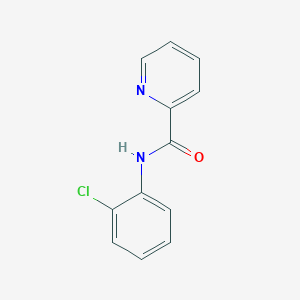
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, also known as 25B-NBOMe, is a synthetic designer drug that belongs to the phenethylamine and amphetamine classes. It is a potent hallucinogen that has been used for recreational purposes. However, its chemical structure and properties make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, which is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. It can cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments include its potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the mechanisms of hallucinogenic drugs and their effects on the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and its lack of approval for human use.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, there is a need for further research on the potential risks associated with the use of this compound for recreational purposes.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide involves the reaction of 2C-B with 4-bromo-2-methylbenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with indole-3-acetic acid to form this compound.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD. This makes it a valuable tool for studying the mechanisms of hallucinogenic drugs and their effects on the brain.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-13(18)6-7-15(11)20-17(21)9-12-10-19-16-5-3-2-4-14(12)16/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTDWCAKYOKMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)
![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)